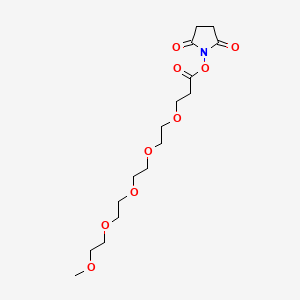
m-PEG5-NHS ester
Descripción general
Descripción
m-PEG5-NHS ester: is a compound widely used in bioconjugation and crosslinking applications. It is a derivative of polyethylene glycol (PEG) with a molecular weight of approximately 377.39 g/mol. The compound contains an N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines, allowing for the formation of stable amide bonds. This property makes this compound an essential tool in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-NHS ester typically involves the reaction of PEG with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reactant concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: m-PEG5-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.
Major Products: The major product of the reaction is a PEGylated amide, which is highly stable and retains the functional properties of the original amine-containing molecule .
Aplicaciones Científicas De Investigación
Chemistry: m-PEG5-NHS ester is used in the synthesis of PEGylated compounds, which have improved solubility, stability, and reduced immunogenicity. It is also employed in the preparation of various bioconjugates and crosslinkers .
Biology: In biological research, this compound is used to modify proteins, peptides, and other biomolecules. This modification enhances the stability and solubility of these molecules, making them suitable for various assays and experiments .
Medicine: this compound is crucial in the development of drug delivery systems. PEGylation of therapeutic proteins and peptides using this compound improves their pharmacokinetics, reduces immunogenicity, and prolongs their half-life in the bloodstream .
Industry: In industrial applications, this compound is used in the production of PEGylated materials, which are employed in various sectors, including cosmetics, pharmaceuticals, and biotechnology .
Mecanismo De Acción
The mechanism of action of m-PEG5-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction results in the formation of a stable amide bond, which links the PEG chain to the target molecule. The PEG chain imparts hydrophilicity and flexibility to the conjugated molecule, enhancing its solubility and stability .
Comparación Con Compuestos Similares
m-PEG-NHS ester: Similar to m-PEG5-NHS ester but with varying lengths of the PEG chain.
Mal-PEG-NHS ester: Contains a maleimide group in addition to the NHS ester, allowing for conjugation with thiol groups.
Tetrazine-PEG5-NHS ester: Contains a tetrazine group, which reacts with trans-cyclooctenes in bioorthogonal chemistry.
Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the degree of PEGylation and the properties of the final conjugate .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO9/c1-21-6-7-23-10-11-25-13-12-24-9-8-22-5-4-16(20)26-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFVGSOBIANGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)











![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)
